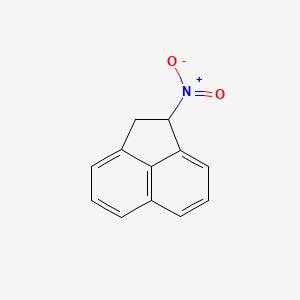

Nitroacenaphthene

描述

BenchChem offers high-quality Nitroacenaphthene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitroacenaphthene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

56286-55-6 |

|---|---|

分子式 |

C12H9NO2 |

分子量 |

199.20 g/mol |

IUPAC 名称 |

1-nitro-1,2-dihydroacenaphthylene |

InChI |

InChI=1S/C12H9NO2/c14-13(15)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7H2 |

InChI 键 |

AVAGDIXDPQCKCQ-UHFFFAOYSA-N |

规范 SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)[N+](=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

Precision Synthesis of 3-Nitroacenaphthene: Regiocontrol and Isolation Strategies

This is an in-depth technical guide on the synthesis of 3-nitroacenaphthene , designed for researchers and drug development professionals.

Executive Summary

The synthesis of 3-nitroacenaphthene (IUPAC: 3-nitro-1,2-dihydroacenaphthylene) presents a classic challenge in aromatic regioselectivity. Direct electrophilic nitration of acenaphthene predominantly yields the 5-nitro isomer (para to the ethylene bridge) due to steric hindrance at the 3-position (ortho to the bridge). Consequently, 3-nitroacenaphthene is typically the minor product (~20-30% of the crude mixture).[1]

This guide details the Direct Nitration-Separation Protocol , emphasizing the critical purification workflows required to isolate the 3-isomer from the 5-isomer. It leverages the significant difference in physical properties—specifically the melting point disparity (

Key Technical Parameters

| Parameter | 3-Nitroacenaphthene (Target) | 5-Nitroacenaphthene (Major Byproduct) |

| Position | Ortho to ethylene bridge | Para to ethylene bridge |

| Melting Point | 147–151.5 °C | 101–106 °C |

| Typical Yield | 15–25% (isolated) | 60–70% (major product) |

| TLC Behavior | Higher | Lower |

Mechanistic Insight & Regiochemistry

Electrophilic Aromatic Substitution

The acenaphthene molecule consists of a naphthalene core fused with a saturated ethylene bridge at positions 1 and 8. The alkyl bridge activates the aromatic ring towards electrophilic substitution.

-

5-Position (Para): This position is electronically activated by the alkyl bridge and is sterically accessible. It is the kinetic and thermodynamic major product.

-

3-Position (Ortho): This position is also electronically activated but suffers from steric strain imposed by the adjacent methylene group of the bridge (peri-interaction). This steric hindrance reduces the rate of attack, making 3-nitroacenaphthene the minor isomer.

Reaction Pathway Visualization

The following diagram illustrates the competitive nitration pathways.

Figure 1: Competitive nitration pathways of acenaphthene showing the divergence into 3- and 5- isomers.

Experimental Protocol

Materials & Reagents

-

Acenaphthene: >99% purity (Recrystallize from ethanol if impure).

-

Nitric Acid (HNO₃): Fuming (d = 1.[2]5) or Concentrated (70%).

-

Acetic Anhydride (Ac₂O): Solvent and dehydrating agent.

-

Glacial Acetic Acid: Co-solvent (optional).

-

Solvents for Workup: Hexane, Ethanol, Diethyl Ether.

Synthesis Procedure (Nitration)

This protocol uses a mild nitrating system to minimize dinitration and tar formation.

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stirrer, dissolve acenaphthene (20.0 g, 130 mmol) in acetic anhydride (150 mL) .

-

Cooling: Cool the solution to 0–5 °C using an ice-salt bath. The solution may become a slurry; ensure efficient stirring.

-

Addition: Prepare a nitrating mixture of Nitric Acid (9.0 mL, ~140 mmol) in Acetic Anhydride (40 mL) . Add this mixture dropwise over 45–60 minutes.

-

Critical Control Point: Do not allow the internal temperature to exceed 10 °C . Higher temperatures promote dinitration and oxidation.

-

-

Reaction: After addition, stir at 0–5 °C for 2 hours, then allow to warm to room temperature over 1 hour.

-

Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.[2]

-

Isolation: Filter the solid by vacuum filtration. Wash thoroughly with cold water (3 x 100 mL) to remove acid and acetic anhydride.

-

Drying: Dry the crude solid in a vacuum desiccator over CaCl₂ or P₂O₅.

-

Crude Yield: Typically 85–95% (Mixture of 3- and 5- isomers).

-

Purification & Isolation of the 3-Isomer[1]

The crude product is a mixture containing roughly 70-80% 5-nitroacenaphthene and 20-30% 3-nitroacenaphthene. Separation is the most critical step.

Strategy A: Fractional Crystallization (Scalable)

This method exploits the higher melting point and lower solubility of the 3-isomer in certain solvents, although the 5-isomer is often the bulk precipitate.

-

Initial Recrystallization: Dissolve the crude dried solid in boiling ethanol .

-

Note: 5-nitroacenaphthene is more soluble in ethanol than 3-nitroacenaphthene is? Correction based on literature: Often the bulk 5-nitro crystallizes out first if it is the major component. However, specific protocols suggest recrystallization from hexane or acetic acid can enrich the fractions.

-

-

Enrichment: Recrystallize the crude mixture from a minimum amount of hot hexane .

-

The 5-nitro isomer is moderately soluble in hexane.

-

The 3-nitro isomer is less soluble.

-

Literature Insight: Canadian Journal of Chemistry (1970) notes that recrystallization from hexane yields impure 5-nitroacenaphthene as the precipitate, leaving a mother liquor enriched in the 3-isomer.

-

-

Mother Liquor Processing: Evaporate the mother liquors from the hexane recrystallization to obtain a solid enriched in 3-nitroacenaphthene.

-

Final Purification: Recrystallize the enriched residue from ethanol or benzene/petroleum ether . The 3-nitroacenaphthene crystallizes as yellow needles with a melting point of 148–151 °C .

Strategy B: Column Chromatography (High Purity)

For analytical standards or high-purity requirements, chromatography is superior.

-

Stationary Phase: Silica Gel (60 Å).[2]

-

Mobile Phase: Gradient of Hexane:Diethyl Ether (Start 10:1 → 3:1).

-

Elution Order:

-

3-Nitroacenaphthene: Higher

(Elutes First). -

5-Nitroacenaphthene: Lower

(Elutes Second).

-

Verification: Monitor fractions by TLC (Silica, Hexane:Ether 3:1).[1] Look for the spot with the higher

(approx 0.6 vs 0.4). -

Note: This elution order is based on the specific interaction with silica where the sterically hindered nitro group (3-pos) often results in lower retention than the unhindered (5-pos) nitro group.

-

Purification Workflow Diagram

Figure 2: Chromatographic isolation workflow for obtaining high-purity 3-nitroacenaphthene.

Characterization & Validation

To ensure the isolated product is the 3-isomer and not the 5-isomer, compare the following data.

| Property | 3-Nitroacenaphthene | 5-Nitroacenaphthene |

| Appearance | Pale yellow needles | Yellow-green needles |

| Melting Point | 151.5 °C (Lit.) | 101–102 °C (Lit.)[1] |

| ¹H NMR (Aromatic) | Complex multiplet pattern | Distinct para-substitution pattern |

| TLC ( | Higher (Moves faster) | Lower (Moves slower) |

NMR Diagnostic:

-

5-Nitro: The proton at position 6 (adjacent to nitro) often appears as a doublet with a specific ortho-coupling constant (~8 Hz) to H7.

-

3-Nitro: The proton at position 4 is ortho to the nitro group. The spectral pattern in the aromatic region (7.2–8.5 ppm) is distinct due to the lack of symmetry compared to the 5-isomer.

Safety & Handling

-

Nitro Compounds: Both isomers are nitro-aromatics. While stable, they should be treated as potentially energetic materials. Do not heat dry solids above their decomposition temperatures.

-

Toxicity: Acenaphthene derivatives are potential mutagens.[3] Handle with gloves, safety glasses, and use a fume hood to avoid inhalation of dust or vapors.

-

Acids: Fuming nitric acid is a potent oxidizer and corrosive. Use proper PPE.[2][4]

References

-

BenchChem. (2025).[2][5] Protocol for the Nitration of Acenaphthene to 3-Nitroacenaphthene. Retrieved from

-

Jones, L. A., et al. (1970). Acenaphthene I.[1][6][3][4][7] The preparation of derivatives of 4,5-diamino naphthalic anhydride.[1] Canadian Journal of Chemistry, 48(20), 3132-3135. (Primary source for Rf values and melting points).

- Morgan, G. T., & Harrison, H. A. (1930). The Nitration of Acenaphthene. Journal of the Society of Chemical Industry.

-

PubChem. (2025).[6][3] 3-Nitroacenaphthene Compound Summary. National Library of Medicine. Retrieved from

-

NIST Chemistry WebBook. (2025). Acenaphthene Standards and Data. Retrieved from

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Nitroacenaphthene | C12H9NO2 | CID 11769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3-Nitroacenaphthene | C12H9NO2 | CID 97618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Nitroacetophenone(121-89-1) 1H NMR spectrum [chemicalbook.com]

5-Nitroacenaphthene: Chemical Architecture, Synthesis, and Toxicological Profiling

Executive Summary

5-Nitroacenaphthene (5-NAN) represents a critical structural motif in the study of polycyclic aromatic hydrocarbons (PAHs). While primarily utilized as an intermediate in the synthesis of naphthalimide dyes and fluorescent whitening agents, its significance in drug development lies in its toxicological profile. 5-NAN serves as a model compound for understanding nitro-PAH metabolism, specifically the mechanisms of nitroreduction and C-hydroxylation that lead to genotoxicity. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and the bio-activation mechanisms relevant to safety assessment in pharmaceutical research.

Chemical Identity and Structural Analysis[1][2][3][4][5]

Physicochemical Constants

The following data aggregates experimentally validated properties essential for handling and characterization.

| Property | Value | Context/Notes |

| CAS Number | 602-87-9 | Specific to the 5-isomer |

| IUPAC Name | 5-nitro-1,2-dihydroacenaphthylene | Often referred to as 5-nitroacenaphthene |

| Molecular Formula | C₁₂H₉NO₂ | MW: 199.21 g/mol |

| Appearance | Yellow crystalline solid | Darkens upon light exposure |

| Melting Point | 101–105 °C | Distinct from 3-isomer (mp ~150°C) |

| Solubility | Soluble in DCM, THF, Acetone | Insoluble in water (<1 mg/mL) |

| LogP | 3.85 | Highly lipophilic; crosses membranes easily |

| Electronic Character | Electron-deficient aromatic system | Nitro group at C5 deactivates the ring |

Structural Geometry and Electronic Effects

The acenaphthene scaffold consists of a naphthalene ring fused with a five-membered ethylene bridge.

-

Regioselectivity: Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at the 5-position (para to the ethylene bridge). The ethylene bridge activates the positions ortho and para to it. However, the 5-position is sterically less hindered than the 3-position (ortho), leading to 5-nitroacenaphthene as the major product.

-

Planarity: The naphthalene core is planar, but the five-membered ring introduces slight strain, affecting crystal packing and solubility profiles compared to non-bridged analogs like 1-nitronaphthalene.

Synthesis and Production Workflows

The synthesis of 5-nitroacenaphthene is a classic study in controlling regioselectivity during electrophilic aromatic substitution.

Reaction Mechanism

The standard protocol involves the nitration of acenaphthene using nitric acid in an acetic anhydride medium.[1] This method generates a mixture of isomers, necessitating rigorous purification.

Key Challenges:

-

Isomer Control: The reaction yields ~85% 5-nitroacenaphthene and ~15% 3-nitroacenaphthene.

-

Over-nitration: Excess nitric acid or high temperatures can lead to dinitro species (e.g., 3,5-dinitroacenaphthene).

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis and subsequent reduction to the amine, a common derivative for dye synthesis.

Caption: Figure 1. Synthetic route from acenaphthene to 5-nitroacenaphthene and its reduction.

Experimental Protocols

Protocol A: Synthesis of 5-Nitroacenaphthene

Based on standard nitration methodologies (BenchChem, PrepChem).

Reagents:

-

Acenaphthene (10.0 g, 64.8 mmol)[1]

-

Acetic Anhydride (100 mL)

-

Fuming Nitric Acid (4.5 mL, ~102 mmol)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve acenaphthene in acetic anhydride in a 250 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

-

Addition: Mix fuming nitric acid with 20 mL of acetic anhydride. Add this solution dropwise to the flask over 30 minutes.

-

Critical Control Point: Maintain internal temperature below 5 °C to minimize dinitration and oxidation byproducts.

-

-

Reaction: Stir at 0 °C for 2 hours.

-

Quenching: Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.[1]

-

Isolation: Filter the solid and wash thoroughly with water until the filtrate is neutral.

-

Purification:

-

Dissolve the crude solid in minimal dichloromethane (DCM).

-

Perform column chromatography (Alumina or Silica) using Hexane:DCM (gradient) to separate the 5-nitro isomer (elutes first) from the 3-nitro isomer.[1]

-

Recrystallize from ethanol to yield pale yellow needles (mp 101–103 °C).

-

Protocol B: Reduction to 5-Aminoacenaphthene

Essential for generating dye intermediates or metabolite standards.

Reagents:

Methodology:

-

Dissolve 5-nitroacenaphthene in a 1:1 mixture of THF and acetic acid.

-

Add 10% Pd/C (5% by weight of substrate) under an inert atmosphere (Argon/Nitrogen).

-

Hydrogenate at 40 psi (approx. 2.7 bar) at room temperature for 2 hours.

-

Filter through Celite to remove the catalyst.

-

Concentrate the filtrate.[4] The amine is sensitive to oxidation (turns purple/brown in air); store under inert gas.

Biological Properties and Toxicology

For drug development professionals, understanding the metabolic fate of 5-NAN is crucial, as it mimics the bio-activation of carcinogenic nitro-PAHs.

Metabolic Activation Pathways

5-Nitroacenaphthene is a pro-mutagen that requires metabolic activation to exert genotoxicity. Research indicates two primary pathways in mammalian liver (S9 fraction):

-

Nitroreduction: The nitro group is reduced sequentially to a nitroso intermediate, then to N-hydroxy-5-aminoacenaphthene (hydroxylamine). This species can be esterified (e.g., by acetyltransferase) to form a nitrenium ion, which binds covalently to DNA (guanine residues).

-

C-Hydroxylation: The saturated ethylene bridge undergoes oxidation by Cytochrome P450 enzymes, forming 1-hydroxy-5-nitroacenaphthene. This metabolite is a "proximate mutagen" and is more mutagenic than the parent compound in Ames tests (Salmonella typhimurium TA98).

Visualization: Metabolic Toxicity Mechanism

Caption: Figure 2. Dual metabolic activation pathways of 5-nitroacenaphthene leading to genotoxicity.

Safety & Handling

-

Carcinogenicity: IARC Group 2B (Possibly carcinogenic to humans).

-

Mutagenicity: Positive in Ames test (strains TA98, TA100) with and without S9 activation.

-

PPE: Full respiratory protection (N95/P100) and double nitrile gloves are mandatory during weighing and synthesis.

References

-

El-Bayoumy, K., & Hecht, S. S. (1982). Identification of Mutagenic Metabolites Formed by C-Hydroxylation and Nitroreduction of 5-Nitroacenaphthene in Rat Liver.[5][6] Cancer Research, 42(4), 1243–1248.[5] Link

-

McCoy, E. C., et al. (1983). 5-Nitroacenaphthene: A newly recognized role for the nitro function in mutagenicity. Environmental Mutagenesis, 5(1), 17-22. Link

-

BenchChem. Protocol for the Nitration of Acenaphthene to 3-Nitroacenaphthene (and 5-isomer separation). BenchChem Protocols. Link

-

PubChem. 5-Nitroacenaphthene Compound Summary (CID 11769).[7] National Library of Medicine. Link

-

Dood, A. J., et al. (2018). Synthesis of 5,6-Diaminoacenaphthylene by Reduction of Sterically Crowded Nitro Groups.[8] SynOpen, 2(04), 312-315.[8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. prepchem.com [prepchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 5-Nitroacenaphthene | C12H9NO2 | CID 11769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. molforge.ai [molforge.ai]

- 8. "Synthesis of 5,6-Diaminoacenaphthylene by Reduction of Sterically Crow" by Amber J. Dood, Patrick A. Fisher et al. [digitalcommons.hope.edu]

Physical Properties of 5-Nitroacenaphthene: Melting Point, Solubility, and Purification Protocols

This technical guide details the physical properties, specifically melting point and solubility, of 5-nitroacenaphthene (CAS 602-87-9).[1] It is designed for researchers requiring high-purity standards for synthetic applications or biological assays.

Executive Summary

5-Nitroacenaphthene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) primarily utilized as a synthetic intermediate for naphthalimide dyes and pharmaceutical precursors. Its physical behavior is dominated by the planar acenaphthene core and the electron-withdrawing nitro group at the 5-position. Accurate characterization of its melting point (MP) is critical, as it serves as the primary indicator of isomeric purity—specifically distinguishing it from the common byproduct, 3-nitroacenaphthene.

Physicochemical Profile

Melting Point Data

The melting point of 5-nitroacenaphthene is distinct and relatively narrow for high-purity samples. Depression of this value typically indicates contamination with the 3-nitro isomer or unreacted acenaphthene.

| Parameter | Value / Range | Context |

| Experimental MP | 101 – 102 °C | High-purity crystalline standard [1][2]. |

| Literature Range | 100 – 105 °C | Variations due to recrystallization solvent and heating rate [3]. |

| Isomeric Impurity | < 100 °C | Presence of 3-nitroacenaphthene (MP ~150 °C) often broadens the range rather than simply elevating it, due to eutectic formation. |

| Visual Onset | ~101 °C | Sharp transition from yellow solid to clear/amber melt. |

Solubility Profile

Understanding the solubility landscape is essential for selecting reaction media and purification solvents. 5-Nitroacenaphthene exhibits "like-dissolves-like" behavior typical of nitro-PAHs.

| Solvent | Solubility Rating | Application |

| Dichloromethane (DCM) | High | Primary extraction solvent; loading solvent for chromatography. |

| Ethyl Acetate | Moderate | Good for recrystallization when mixed with non-polar anti-solvents. |

| Ethanol | Moderate (Hot) / Low (Cold) | Ideal Recrystallization Solvent. High thermal gradient solubility allows for effective purification. |

| Acetic Acid | Moderate | Used as a reaction medium during nitration; product precipitates upon cooling/dilution. |

| Hexanes/Ligroin | Low | Anti-solvent; used to crash out product or wash crystals. |

| Water | Insoluble | Used to quench nitration reactions and precipitate the crude organic solid. |

Experimental Methodologies

Protocol: Melting Point Determination

-

Objective: Verify purity of 5-nitroacenaphthene.

-

Equipment: Capillary melting point apparatus (e.g., Stuart SMP30 or equivalent).

-

Sample Prep: Dry sample under vacuum (0.1 Torr) for 4 hours to remove solvent inclusions (ethanol/acetic acid solvates are common).

Step-by-Step:

-

Pack 2–3 mm of dry powder into a glass capillary. Ensure the packing is tight to facilitate heat transfer.

-

Insert into the apparatus pre-heated to 90 °C.

-

Ramp temperature at 1 °C/min . Fast ramping (>5 °C/min) will result in thermal lag and artificially high readings.

-

Record Onset: First visible liquid droplet (Target: ~101.0 °C).

-

Record Meniscus: Complete liquefaction (Target: ~102.5 °C).

Protocol: Purification via Recrystallization

The synthesis of 5-nitroacenaphthene via nitration of acenaphthene often yields a mixture containing ~15% of the 3-nitro isomer [4]. Recrystallization exploits the differential solubility in ethanol to isolate the 5-nitro isomer.

Reagents:

-

Crude 5-nitroacenaphthene (yellow/orange solid).

-

Solvent: Absolute Ethanol (99.5%).

-

Wash Solvent: Cold Ethanol (-20 °C).

Workflow:

-

Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 100 mL of Ethanol.

-

Reflux: Heat to boiling (approx. 78 °C) with magnetic stirring. If solid remains, add ethanol in 10 mL increments until fully dissolved.

-

Note: If black specs remain (tar), perform a hot filtration through a pre-warmed glass frit.

-

-

Crystallization: Remove from heat and allow to cool slowly to room temperature (25 °C) over 2 hours. Do not place directly in ice; rapid cooling traps impurities.

-

Final Cooling: Once room temperature is reached, place flask in an ice bath (0 °C) for 30 minutes to maximize yield.

-

Filtration: Collect crystals via vacuum filtration.[2] Wash with 20 mL of ice-cold ethanol.

-

Drying: Dry in a vacuum oven at 40 °C for 6 hours.

Synthetic & Purification Logic (Visualization)

The following diagram illustrates the standard workflow for synthesizing and isolating 5-nitroacenaphthene, highlighting the critical solubility-driven separation steps.

Figure 1: Synthetic workflow and purification logic for 5-nitroacenaphthene, emphasizing the ethanol recrystallization pathway.[3]

Safety & Handling (E-E-A-T)

-

Carcinogenicity: 5-Nitroacenaphthene is classified as a suspected carcinogen (IARC Group 2B context). All handling must occur within a certified fume hood [5].

-

Explosion Hazard: Like many nitro-aromatics, it can decompose violently if heated under confinement or mixed with strong reducing agents (e.g., hydrazine, metal hydrides).

-

Waste Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers due to the potential for persistence.

References

-

National Toxicology Program (NTP). (1992).[3] 5-Nitroacenaphthene Physical Properties. National Institutes of Health.[3] Link

-

Lide, D.R. (2007). CRC Handbook of Chemistry and Physics, 88th Edition.[3] CRC Press.[3] (Cited via PubChem).[3][4] Link

-

TCI Chemicals. (n.d.). Product Specification: 5-Nitroacenaphthene.[1][5][6][7] Retrieved March 8, 2026. Link

-

PrepChem. (n.d.). Synthesis of 5-Aminoacenaphthene (via 5-Nitro intermediate). Detailed reduction and purification protocols. Link

-

Sigma-Aldrich. (2025).[3] Safety Data Sheet: 5-Nitroacenaphthene. Link

Sources

- 1. chembk.com [chembk.com]

- 2. murov.info [murov.info]

- 3. 5-Nitroacenaphthene | C12H9NO2 | CID 11769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Nitroacenaphthene | 602-87-9 | TCI AMERICA [tcichemicals.com]

- 5. prepchem.com [prepchem.com]

- 6. Acenaphthylene, 1,2-dihydro-5-nitro- (CAS 602-87-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 5-NITROACENAPHTHENE | 602-87-9 [chemicalbook.com]

Comprehensive Technical Guide on Nitroacenaphthene Isomers: Molecular Properties, Synthesis, and Analytical Methodologies

Executive Summary

Nitroacenaphthenes represent a critical class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) characterized by the molecular formula

Physicochemical Properties and Isomeric Profiling

Nitroacenaphthene consists of an acenaphthene core with a single nitro group substitution. The molecular weight for all mono-nitrated isomers is 199.21 g/mol [1]. The specific position of the nitro group on the naphthalene ring system significantly influences the compound's chemical reactivity, toxicological profile, and downstream applications.

Table 1: Isomeric Profile of Nitroacenaphthene

| Isomer | CAS Registry Number | Molecular Formula | Molecular Weight | Primary Application / Occurrence |

| 3-Nitroacenaphthene | 3807-77-0[2] | 199.21 g/mol | Atmospheric secondary organic aerosol (SOA) byproduct[3]. | |

| 4-Nitroacenaphthene | 82064-15-1*[4] | 199.21 g/mol | Critical intermediate for 4-nitro-1,8-naphthalic anhydride synthesis[5]. | |

| 5-Nitroacenaphthene | 602-87-9 | 199.21 g/mol | Naphthalimide dye intermediate; known atmospheric pollutant[6]. |

*Note: 4-nitroacenaphthene is frequently synthesized in situ as part of a mixture. While discrete CAS assignments can vary across commercial registries, 82064-15-1 has been referenced in specific analytical standards for urban particulate matter[4].

Regioselective Synthesis and Mechanistic Pathways

The synthesis of nitroacenaphthene isomers relies on the electrophilic aromatic substitution of acenaphthene.

Mechanistic Causality: The ethylene bridge at the 1,2-positions of acenaphthene acts as an electron-donating group via hyperconjugation, activating the naphthalene core. However, steric hindrance and the stability of the resulting Wheland intermediate dictate regioselectivity. The attack of the nitronium ion (

Caption: Regioselective electrophilic aromatic nitration pathways of acenaphthene yielding distinct isomers.

Step-by-Step Protocol: Synthesis of 4-Nitro/5-Nitroacenaphthene

To achieve a controlled nitration that maximizes the mono-nitrated yield while minimizing polynitrated byproducts (e.g., 3,6-dinitroacenaphthene), the following protocol is utilized[5],[8]:

-

Solvent Preparation: Dissolve 20.0 g of acenaphthene in 40 mL of dichloromethane (or glacial acetic acid to favor higher 4-nitro yields) in a 250 mL two-necked round-bottomed flask equipped with a magnetic stirrer and thermometer.

-

Temperature Control: Cool the mixture strictly to 10°C using an ice bath. Causality: Maintaining low temperatures prevents runaway exothermic reactions and suppresses the formation of dinitro-PAHs.

-

Nitration: Dropwise add 24 mL of 48% nitric acid over 20 minutes. Causality: Slow addition ensures the concentration of the nitronium ion remains low, favoring mono-nitration.

-

Stirring and Precipitation: Vigorously stir the reaction for 1 hour. The resulting precipitate will be a mixture of isomers (predominantly 5-nitroacenaphthene).

-

Isolation: Filter the precipitate, wash with cold water to neutralize residual acid, and air-dry. The isomers can be separated via column chromatography using silica gel if pure 4-nitroacenaphthene is required for downstream naphthalic anhydride synthesis.

Analytical Workflows for Detection and Quantification

In environmental monitoring, nitroacenaphthenes are tracked due to their formation via

Step-by-Step Protocol: GC-MS Quantification of Nitro-PAHs

This protocol establishes a self-validating system by integrating isotopic dilution, ensuring that any analyte loss during extraction is mathematically corrected.

-

Air Particulate Sampling: Collect atmospheric particulate matter (PM) using pre-combusted Quartz Fiber Filters (QFF) coupled with Polyurethane Foam (PUF) plugs to capture the gaseous phase[3].

-

Internal Standard Spiking (Validation Step): Spike the filters with a known concentration of deuterated internal standards (e.g.,

-5-nitroacenaphthene). Causality: The deuterated standard behaves chemically identically to the target analyte but has a different mass-to-charge (m/z) ratio. Its recovery rate will self-validate the extraction efficiency. -

Soxhlet Extraction: Extract the filters using dichloromethane (DCM) in an automatic warm Soxhlet extractor for 12-24 hours[9].

-

Concentration and Cleanup: Reduce the extract volume to ~1 mL using rotary evaporation. Pass the extract through a silica gel/alumina column to remove polar interferences, eluting the nitro-PAH fraction with a hexane/DCM mixture.

-

Evaporation: Concentrate the eluate under a gentle stream of ultra-pure nitrogen gas to a final volume of 100 µL.

-

GC-MS Analysis: Inject 1 µL into a Gas Chromatograph-Mass Spectrometer operating in Negative Ion Chemical Ionization (NICI) mode. Causality: NICI is highly selective for electronegative nitro groups, drastically increasing the signal-to-noise ratio for nitroacenaphthene isomers compared to standard electron ionization[10].

Caption: Self-validating analytical workflow for the extraction and quantification of nitro-PAHs from environmental matrices.

Environmental and Toxicological Impact

Nitroacenaphthenes exhibit significant toxicological profiles. 5-Nitroacenaphthene is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans)[11]. Animal models have demonstrated that oral administration induces adenocarcinomas of the small intestine and mammary carcinomas[11].

From an atmospheric perspective, these isomers are not only emitted directly from diesel exhaust but are also formed secondarily. Computational electronic structure approaches (such as HOMO and Frontier Function methods) predict that the C5 position of acenaphthene is the most reactive site for

References

-

[6] 5-Nitroacenaphthene - OEHHA. California Office of Environmental Health Hazard Assessment (CA.gov). [Link]

-

[2] 3-Nitroacenaphthene - CAS Common Chemistry. American Chemical Society.[Link]

-

[11] 5-Nitroacenaphthene (IARC Summary & Evaluation, Volume 16, 1978). International Programme on Chemical Safety (INCHEM).[Link]

-

[3] Polycyclic aromatic hydrocarbons (PAHs) and their alkylated-, nitro- and oxy-derivatives. Atmospheric Chemistry and Physics (Copernicus).[Link]

-

[10] Investigation of Nitro-Organic Compounds in Diesel Engine Exhaust. National Renewable Energy Laboratory (NREL).[Link]

-

[9] Nitro-polycyclic aromatic hydrocarbons - gas-particle partitioning. Atmospheric Chemistry and Physics (Copernicus). [Link]

-

[7] Prediction of •OH-Initiated and •NO3-Initiated Transformation Products of Polycyclic Aromatic Hydrocarbons by Electronic Structure Approaches. ACS Omega.[Link]

-

[8] Assembly of New Merocyanine Chromophores with a 1,8-Naphthalimide Core. ConnectSci / CSIRO Publishing.[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. d-nb.info [d-nb.info]

- 4. Urban particulate matter - Constituent elements [lgcstandards.com]

- 5. Buy 4-Nitro-1,8-naphthalic anhydride | 6642-29-1 [smolecule.com]

- 6. 5-Nitroacenaphthene - OEHHA [oehha.ca.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. connectsci.au [connectsci.au]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. docs.nrel.gov [docs.nrel.gov]

- 11. 5-Nitroacenaphthene (IARC Summary & Evaluation, Volume 16, 1978) [inchem.org]

electrophilic nitration of acenaphthene to produce nitroacenaphthene

Target Isomer: 5-Nitroacenaphthene (Major) | Secondary Isomer: 3-Nitroacenaphthene Methodology: Acetyl Nitrate Nitration in Acetic Anhydride[1]

Executive Summary

This guide details the synthesis of 5-nitroacenaphthene via electrophilic aromatic substitution.[1] Unlike simple naphthalene nitration, the presence of the ethylene bridge in acenaphthene introduces specific steric and electronic constraints that direct regioselectivity. The protocol focuses on the acetyl nitrate method generated in situ using nitric acid and acetic anhydride.[1] This method is preferred over mixed acid (sulfuric/nitric) protocols for research applications because it offers milder conditions, higher regioselectivity for the 5-position (~85:15 ratio vs. 3-position), and easier suppression of dinitro- byproducts.[1]

Key Technical Challenges:

-

Regiocontrol: Maximizing the 5-nitro isomer over the 3-nitro isomer.

-

Exotherm Management: Controlling the formation of acetyl nitrate to prevent thermal runaway.[1]

-

Isomer Separation: Efficiently removing the less soluble 3-nitro impurity.[1]

Mechanistic Foundations & Regioselectivity

Electronic Structure and Directing Effects

Acenaphthene consists of a naphthalene core fused with a five-membered ethylene bridge at positions 1 and 8 (peri-fusion).[1] This bridge is an electron-donating alkyl group that activates the aromatic ring.[1]

-

The Ethylene Bridge Effect: The bridge carbons (C1/C2) donate electron density via hyperconjugation and induction.[1]

-

Position 5 (Para): This position is para to the bridge attachment.[1] It is electronically activated and sterically accessible.[1] The sigma complex (Wheland intermediate) formed by attack at C5 is stabilized by resonance structures that effectively delocalize the positive charge without disrupting the second aromatic ring significantly.

-

Position 3 (Ortho): This position is ortho to the bridge.[1] While electronically activated, it suffers from minor steric strain due to the adjacent methylene group of the bridge. Consequently, C5 attack is kinetically favored.[1]

Reaction Mechanism

The nitrating species in this protocol is acetyl nitrate (

Figure 1: Mechanistic pathway for the nitration of acenaphthene via acetyl nitrate.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Grade/Purity | Hazards |

| Acenaphthene | Substrate | >98% | Irritant, Aquatic toxin |

| Nitric Acid (HNO3) | Reagent | Fuming (>90%) or Conc. (70%) | Corrosive, Oxidizer |

| Acetic Anhydride | Solvent/Reagent | ACS Reagent | Lachrymator, Corrosive |

| Ethanol | Recrystallization | Absolute | Flammable |

| Alumina/Silica | Purification | Neutral/Flash Grade | Inhalation hazard |

Step-by-Step Procedure

Step 1: Preparation of Nitrating Agent (In Situ)

-

Setup: Use a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

-

Action: Charge the flask with Acetic Anhydride (100 mL) . Cool the flask to 0°C using an ice-salt bath.

-

Critical: The temperature must be stable at 0°C before proceeding.

Step 2: Substrate Dissolution

-

Action: Add Acenaphthene (10.0 g, 64.8 mmol) to the cooled acetic anhydride. Stir until partially or fully dissolved (acenaphthene is soluble in acetic anhydride, but dissolution may be slow at 0°C; a suspension is acceptable if finely divided).[1]

Step 3: Controlled Nitration

-

Preparation: In a separate small beaker or funnel, measure Fuming Nitric Acid (4.5 mL, ~100 mmol) . Note: A slight excess (1.5 eq) is used to drive conversion.

-

Addition: Add the nitric acid to the acenaphthene solution dropwise over 30–45 minutes.

-

Control Point: Maintain internal temperature below 5°C . If the temperature spikes, stop addition immediately.

-

Reaction: After addition, stir at 0–5°C for 2 hours. Monitor via TLC (Hexane:DCM 4:1).[1][2][3] The starting material spot (high Rf) should disappear, replaced by the product spot (lower Rf).

Step 4: Quench and Isolation [1]

-

Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The acetyl nitrate will hydrolyze, and the product will precipitate as a yellow solid.

-

Filtration: Vacuum filter the yellow precipitate.[1][2] Wash the filter cake copiously with cold water until the filtrate is neutral (pH ~7).[1]

-

Drying: Dry the crude solid in a desiccator over

or in a vacuum oven at 40°C.

Figure 2: Experimental workflow for the synthesis of crude nitroacenaphthene.[1]

Purification & Characterization

The crude product is a mixture of 5-nitroacenaphthene (Major) and 3-nitroacenaphthene (Minor) , with trace dinitro species.[1]

Separation Strategy

The separation relies on solubility differences or chromatographic resolution.[1]

-

Method A: Fractional Crystallization (Scalable) [1]

-

Dissolve the crude solid in boiling Ethanol .

-

3-Nitro Isomer: Is reported to be less soluble in ethanol than the 5-isomer in some specific solvent mixtures, often crystallizing first or requiring removal as an insoluble residue if the volume is optimized for the 5-isomer.[1]

-

5-Nitro Isomer: Crystallizes as yellow needles upon cooling the mother liquor.[1]

-

Recommendation: For high purity, recrystallize the crude material twice from ethanol.[1] If a large amount of insoluble material remains after the first hot dissolution, filter it hot (this is likely the 3-isomer or dinitro impurities).[1]

-

-

Method B: Column Chromatography (High Purity)

Characterization Data[1][4][5][6]

| Property | 5-Nitroacenaphthene | 3-Nitroacenaphthene |

| Appearance | Yellow Needles | Pale Yellow Prisms |

| Melting Point | 101–103 °C | ~150 °C |

| Yield (Typical) | 75–85% | 10–15% (as byproduct) |

| 1H NMR (Aromatic) | Distinct doublets/multiplets | Different coupling pattern due to ortho-substitution |

Spectroscopic Validation:

-

IR: Strong bands at ~1520 cm⁻¹ (asymmetric NO2 stretch) and ~1340 cm⁻¹ (symmetric NO2 stretch).[1]

-

1H NMR (CDCl3): Look for the deshielded proton ortho to the nitro group.[1] In 5-nitro, the symmetry of the naphthalene core is broken differently than in 3-nitro.[1]

Safety & Scale-Up Considerations

Exotherm & Explosion Hazards[1]

-

Acetyl Nitrate: This reagent is unstable and can decompose explosively if heated.[1] Never allow the reaction temperature to exceed 10°C.

-

Quenching: The hydrolysis of acetic anhydride is exothermic.[1] Add the reaction mixture to ice, not ice to the mixture, to maintain a heat sink.

Toxicology[1]

-

Nitroacenaphthenes: Classified as potential carcinogens and mutagens (similar to other nitro-PAHs).[1] Handle exclusively in a fume hood with double nitrile gloves.[1]

Scale-Up

For reactions >50g:

-

Switch from magnetic stirring to overhead mechanical stirring to ensure efficient heat transfer.

-

Use a jacketed reactor with active glycol cooling rather than a simple ice bath.[1]

-

Monitor the addition rate via a thermocouple feedback loop.[1]

References

-

BenchChem Protocols. Protocol for the Nitration of Acenaphthene to 3-Nitroacenaphthene. (Provides detailed mixed-anhydride method and separation logic). [1]

-

National Toxicology Program (NTP). 5-Nitroacenaphthene - Chemical Physical Properties and Safety Data.[1][1]

-

Morgan, G. T., & Harrison, H. A. (1930).[1] Nitration of Acenaphthene.[1][2][4][5] Journal of the Society of Chemical Industry.[1] (Classic reference establishing the 5-nitro dominance).[1]

-

Das, K. G., et al. Mass spectral fragmentation of nitroacenaphthenes.[1] (Useful for MS characterization).[1]

-

Sigma-Aldrich. Safety Data Sheet: 5-Nitroacenaphthene.[1][2][1]

Sources

Toxicological Profile of 5-Nitroacenaphthene: Mechanisms, Carcinogenicity, and Experimental Characterization

Executive Summary

5-Nitroacenaphthene (CAS 602-87-9) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) primarily recognized for its potent mutagenic and carcinogenic properties. Historically utilized as a chemical intermediate in the synthesis of naphthalimide dyes (fluorescent whitening agents), its relevance in modern toxicology stems from its role as a model compound for understanding nitro-PAH metabolic activation.

The compound is classified by the IARC as Group 2B (Possibly Carcinogenic to Humans) and by the NTP as reasonably anticipated to be a human carcinogen . Its toxicity is driven by metabolic activation via nitroreduction, leading to the formation of electrophilic nitrenium ions that covalently bind to DNA, causing frameshift mutations and subsequent tumorigenesis.

Chemical & Physical Characterization

Understanding the physicochemical properties is essential for designing valid toxicological assays, particularly regarding solubility and vehicle selection.

| Property | Value/Description |

| IUPAC Name | 5-nitro-1,2-dihydroacenaphthylene |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Physical State | Yellow crystalline solid |

| Solubility | Insoluble in water; soluble in DMSO, acetone, toluene |

| LogP (Octanol/Water) | ~3.85 (Lipophilic, indicates high tissue distribution potential) |

| Melting Point | 102–106 °C |

Toxicokinetics and Metabolic Activation

The toxicity of 5-nitroacenaphthene is not intrinsic to the parent molecule but is a result of bioactivation. This process is bipartite, involving both bacterial (intestinal microflora) and mammalian (hepatic) enzyme systems.

The Nitroreduction Pathway (Primary Mechanism)

The nitro group is reduced sequentially to a nitroso, then a hydroxylamine intermediate. This is catalyzed by cytosolic nitroreductases (in bacteria) or xanthine oxidases/aldehyde oxidases (in mammals).

-

Reduction: 5-Nitroacenaphthene

5-Nitrosoacenaphthene -

Esterification: The N-hydroxy intermediate is a substrate for O-acetyltransferases (NAT) or sulfotransferases (SULT), converting it into an unstable ester (e.g., N-acetoxy-5-aminoacenaphthene).

-

Adduct Formation: Spontaneous heterolysis of the ester bond yields a highly electrophilic nitrenium ion , which attacks the C8 or N2 position of guanine in DNA.

Ring Oxidation (Secondary Mechanism)

Cytochrome P450 enzymes (CYP450) can oxidize the saturated bridge (C1/C2 positions), producing 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene. These metabolites can be further activated or conjugated for excretion.

Figure 1: Metabolic activation pathways of 5-nitroacenaphthene leading to genotoxic DNA adducts.[1]

Mutagenicity and Genotoxicity Profile

5-Nitroacenaphthene acts as a frameshift mutagen. Its activity is heavily dependent on the test system's ability to reduce the nitro group.

Salmonella typhimurium (Ames Test)

-

Strain Specificity: Highly active in TA98 (frameshift) and TA100 (base-pair substitution).[2]

-

Nitroreductase Dependence: Activity is significantly diminished in nitroreductase-deficient strains (e.g., TA98NR), confirming that bacterial nitroreductases are required for activation in the standard Ames assay without S9.

-

S9 Activation: Addition of rat liver S9 fraction enhances mutagenicity, indicating that mammalian enzymes (CYP450s) also contribute to activation, likely via ring oxidation preceding nitroreduction.

Mammalian Genotoxicity[4]

-

Chromosomal Aberrations: Positive in Chinese Hamster Ovary (CHO) cells.

-

Sister Chromatid Exchange (SCE): Positive in CHO cells.

-

DNA Binding: Demonstrated formation of radiolabeled adducts in liver and kidney DNA of treated rats.

Carcinogenicity Data

The National Toxicology Program (NTP) Bioassay (TR-118) provides the definitive in vivo data.

NTP Bioassay Results (Feed Study)

Species: Fischer 344 Rats and B6C3F1 Mice.[3][4] Route: Dietary admixture (0.12% and 0.24%).

| Species | Sex | Target Organ | Tumor Type | Significance |

| Rat | Male | Ear Canal | Carcinoma | High |

| Lung | Alveolar/Bronchiolar Adenoma/Carcinoma | High | ||

| Rat | Female | Clitoral Gland | Carcinoma | High |

| Mammary Gland | Adenocarcinoma | High | ||

| Mouse | Female | Liver | Hepatocellular Carcinoma | High |

| Ovary | Granulosa Cell Tumors | High | ||

| Mouse | Male | - | Inconclusive due to early mortality | - |

Key Insight: The distinct target organs (Ear canal in rats, Liver/Ovary in mice) suggest species-specific differences in metabolic enzyme expression (e.g., sulfotransferase levels in liver vs. extrahepatic tissues).

Experimental Protocols

This section details self-validating protocols for assessing the toxicity of 5-nitroacenaphthene.

Modified Ames Test for Nitro-PAHs

To distinguish between direct-acting mutagenicity (bacterial activation) and S9-dependent activation.

Materials:

-

Salmonella strains: TA98 (wild type), TA98NR (nitroreductase deficient).

-

Test Compound: 5-Nitroacenaphthene dissolved in DMSO.

-

S9 Mix: Aroclor-1254 induced rat liver homogenate (10% v/v).

Workflow:

-

Culture Prep: Grow strains overnight in Oxoid nutrient broth to

cells/mL. -

Dosing: Prepare serial dilutions of 5-nitroacenaphthene (0.1, 0.5, 1.0, 5.0, 10.0 µ g/plate ).

-

Plate Incorporation:

-

Tube A: 0.1 mL bacteria + 0.1 mL test chemical + 0.5 mL Phosphate Buffer (Direct check).

-

Tube B: 0.1 mL bacteria + 0.1 mL test chemical + 0.5 mL S9 Mix (Metabolic check).

-

-

Overlay: Add 2.0 mL molten top agar (with traces of histidine/biotin). Pour onto minimal glucose agar plates.

-

Incubation: 48 hours at 37°C.

-

Scoring: Count revertant colonies.

-

Validation Criteria: Solvent control must be within historical range. Positive control (e.g., 2-nitrofluorene for TA98, Benzo[a]pyrene for TA98+S9) must show >3-fold increase.

-

P-Postlabeling for DNA Adduct Detection

This is the gold standard for detecting bulky, lipophilic adducts formed by nitro-PAHs.

Workflow:

-

DNA Isolation: Extract DNA from target tissue (e.g., rat liver) using phenol-chloroform.

-

Digestion: Hydrolyze DNA (10 µg) to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 Method): Treat digest with Nuclease P1.

-

Mechanism:[5] P1 dephosphorylates normal nucleotides (dA, dG, dC, dT) to nucleosides but is blocked by bulky adducts. This prevents normal nucleotides from being labeled in the next step.

-

-

Labeling: Incubate with

and T4 Polynucleotide Kinase (T4 PNK). Adducts are labeled at the 5' position. -

Chromatography: Separate labeled adducts using multidimensional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

-

Quantification: Expose to X-ray film or PhosphorImager. Calculate Relative Adduct Labeling (RAL).

Figure 2: Workflow for

Regulatory Status & Risk Assessment

-

IARC: Group 2B (Possibly carcinogenic to humans).[6]

-

NTP: Reasonably anticipated to be a human carcinogen.

-

Occupational Exposure: Primary risk is to laboratory personnel. Handling requires full PPE (respirator, gloves) and use of a fume hood due to potential aerosolization of the powder.

-

Environmental: Found in diesel exhaust and particulate matter; serves as a marker for incomplete combustion of nitrogen-rich fuels.

References

-

National Toxicology Program (NTP). (1978). Bioassay of 5-Nitroacenaphthene for Possible Carcinogenicity (CAS No. 602-87-9).[3][4][7] Technical Report Series No. 118.[4][7] [Link][7]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1978).[6] Some Aromatic Amines and Related Nitro Compounds - Hair Dyes, Colouring Agents and Miscellaneous Industrial Chemicals. IARC Monographs Volume 16.[6] [Link]

-

Yahagi, T., et al. (1975).[2] Mutagenicity of carcinogenic azo dyes and their derivatives. Cancer Letters, 1, 91-96.

-

El-Bayoumy, K., & Hecht, S. S. (1982).[3] Metabolism of 5-nitroacenaphthene by rat liver fractions.[3] Cancer Research, 42(4), 1243-1248.[3] [Link]

-

Tokiwa, H., et al. (1987).[8] The nature of the mutagenicity and carcinogenicity of nitrated, aromatic compounds in the environment.[5][8][9] Environmental Health Perspectives, 73, 191-199.[8] [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 5-Nitroacenaphthene | C12H9NO2 | CID 11769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioassay of 5-nitroacenaphthene for possible carcinogenicity (CAS No. 602-87-9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. 5-Nitroacenaphthene (IARC Summary & Evaluation, Volume 16, 1978) [inchem.org]

- 7. 5-Nitroacenaphthene: Target Organs and Levels of Evidence for TR-118 [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The nature of the mutagenicity and carcinogenicity of nitrated, aromatic compounds in the environment - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Dynamics and Environmental Partitioning

Title: Environmental Fate and Metabolic Degradation of Nitroacenaphthene: A Comprehensive Technical Guide

Executive Summary Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), such as 5-nitroacenaphthene (5-NAN), represent a critical class of environmental pollutants and potent mutagens. Formed primarily through the incomplete combustion of organic matter and subsequent atmospheric nitration, 5-NAN serves as a vital model compound for understanding the intersection of environmental degradation and mammalian toxicokinetics. For drug development professionals and toxicologists, understanding the biotransformation of such nitroaromatics is essential, as the metabolic pathways that degrade these compounds in the environment often parallel the enzymatic activation pathways that lead to genotoxicity in biological systems.

The environmental fate of 5-NAN is dictated by its physicochemical properties, which govern its partitioning between the atmosphere, hydrosphere, and lithosphere. Upon release into the atmosphere, 5-NAN exists in a dynamic equilibrium between the vapor and particulate phases, driven by its vapor pressure of 3.9 × 10⁻⁵ mm Hg at 25 °C[1].

Atmospheric Degradation: In the vapor phase, 5-NAN is primarily degraded by photochemically produced hydroxyl (OH) radicals. The structural presence of chromophores capable of absorbing ultraviolet light at wavelengths >290 nm also renders 5-NAN highly susceptible to direct photolysis by sunlight[1]. Conversely, particulate-bound 5-NAN is relatively shielded from rapid photo-oxidation and is predominantly removed from the atmosphere via wet and dry deposition[1].

Terrestrial and Aquatic Fate: Once deposited into soil or aquatic environments, 5-NAN exhibits negligible mobility. Its high soil organic carbon-water partitioning coefficient (Koc ≈ 8,000) dictates strong adsorption to suspended solids and sediment[1]. Volatilization from moist soils or water surfaces is not a significant degradation pathway due to its low Henry's Law constant (1.1 × 10⁻⁶ atm-m³/mole)[1].

Environmental partitioning and atmospheric degradation of 5-nitroacenaphthene.

Mammalian Metabolism and Toxicological Activation

For scientists evaluating the toxicological profile of nitroaromatics, 5-NAN provides a textbook example of metabolic activation. Unlike simple environmental degradation, biological systems often biotransform 5-NAN into proximate mutagens. Studies utilizing the 9000 × g supernatant (S9 fraction) from the livers of Aroclor-pretreated rats have mapped this complex degradation network[1][2].

The primary phase I metabolic pathway involves C-hydroxylation catalyzed by Cytochrome P450 (CYP450) enzymes, yielding 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene[1]. These primary metabolites undergo further oxidation to 1-oxo and 2-oxo derivatives, or secondary hydroxylation to form cis- and trans-1,2-dihydroxy-5-nitroacenaphthene[1].

Crucially, the nitro group is subject to nitroreduction—a critical metabolic pathway for environmental pollutants and nitroaromatic drugs[3]. Nitroreductases convert the nitro group into an amine, forming 1-hydroxy-5-aminoacenaphthene and 2-hydroxy-5-aminoacenaphthene[1]. The reduced derivatives of the 1-hydroxy and 1-oxo metabolites are highly reactive electrophiles capable of forming DNA adducts, classifying them as proximate mutagens responsible for the compound's known carcinogenicity[1][2].

Hepatic metabolic activation and degradation pathways of 5-nitroacenaphthene.

Experimental Workflows: Assessing Degradation & Metabolism

To rigorously evaluate the environmental and biological fate of 5-NAN, standardized, self-validating protocols are required. The following methodologies emphasize the causality behind specific experimental conditions.

Protocol A: Atmospheric Degradation Simulation (Smog Chamber Kinetics)

Objective: To quantify the pseudo-first-order degradation kinetics of vapor-phase 5-NAN by OH radicals. Causality & Design: Teflon chambers are utilized to minimize wall-loss of the analyte. Seed aerosols are introduced to accurately simulate the vapor-particulate partitioning found in ambient air.

-

Chamber Preparation: Purge a 3 m³ FEP Teflon smog chamber with zero-air (hydrocarbon-free) for 24 hours.

-

Aerosol Seeding: Atomize an aqueous solution of ammonium sulfate (0.1 M) into the chamber to achieve a seed particle concentration of ~10⁴ particles/cm³.

-

Analyte Introduction: Volatilize 5-NAN gently under a stream of high-purity nitrogen and flush into the chamber to achieve a mixing ratio of 50 ppb.

-

Oxidant Generation: Inject hydrogen peroxide (H₂O₂) vapor. Initiate the reaction by irradiating the chamber with UV lamps (λ > 290 nm) to photolyze H₂O₂, generating a steady state of OH radicals.

-

Sampling & Extraction: Draw air samples (10 L) at 15-minute intervals through a quartz fiber filter (to capture particulates) backed by a polyurethane foam (PUF) plug (to capture vapor). Extract the PUF plugs using dichloromethane (DCM) via accelerated solvent extraction (ASE).

-

Validation & Analysis: Analyze extracts via GC-MS/MS. Self-Validation: Include a conservative tracer (e.g., SF₆) to account for chamber dilution, and a reference compound with a known OH reaction rate (e.g., naphthalene) to back-calculate the exact OH radical concentration.

Protocol B: In Vitro Hepatic Biotransformation (S9 Fraction Assay)

Objective: To profile the phase I oxidation and nitroreduction metabolites of 5-NAN. Causality & Design: Aroclor 1254-induced rat liver S9 is used because it broadly upregulates both CYP450 isoforms and cytosolic nitroreductases, ensuring maximum capture of potential metabolic pathways[1].

-

Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw Aroclor 1254-induced rat liver S9 fraction on ice to preserve enzymatic activity.

-

Cofactor Addition: Prepare an NADPH-regenerating system consisting of 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose-6-phosphate dehydrogenase. Rationale: A regenerating system is preferred over direct NADPH addition to maintain a constant supply of reducing equivalents over the 60-minute incubation.

-

Reaction Initiation: Pre-incubate the S9 mix (1 mg protein/mL) at 37 °C for 5 minutes. Initiate the reaction by adding 5-NAN dissolved in DMSO. Critical Step: Ensure final DMSO concentration is ≤0.5% (v/v) to prevent solvent-induced inhibition of CYP450 enzymes.

-

Incubation & Termination: Incubate at 37 °C in a shaking water bath. At exactly 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Rationale: Acetonitrile rapidly denatures proteins, stopping the reaction and precipitating the S9 enzymes.

-

Validation & Analysis: Centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to identify mass shifts corresponding to hydroxylation (+16 Da) and nitroreduction (-30 Da). Self-Validation: Run a parallel negative control containing heat-inactivated S9 (boiled for 10 mins) to differentiate enzymatic metabolism from spontaneous chemical degradation.

Quantitative Data Summary

The following tables summarize the critical physicochemical and toxicokinetic parameters of 5-nitroacenaphthene, synthesizing data essential for environmental risk assessment and drug safety profiling.

Table 1: Physicochemical & Environmental Fate Parameters

| Parameter | Value | Environmental Implication |

| Vapor Pressure | 3.9 × 10⁻⁵ mm Hg (at 25 °C) | Exists in both vapor and particulate phases in the atmosphere. |

| Atmospheric Half-Life | ~1.9 days | Rapid degradation via photochemically produced OH radicals. |

| Soil Adsorption (Koc) | ~8,000 | Highly immobile in soil; strong affinity for aquatic sediments. |

| Henry's Law Constant | 1.1 × 10⁻⁶ atm-m³/mole | Volatilization from water/moist soil is negligible. |

| UV Absorption | > 290 nm | Susceptible to direct photolysis by natural sunlight. |

Table 2: Key Metabolites and Mutagenic Potential

| Metabolite | Metabolic Pathway | Mutagenic Potential (Ames Test) |

| 1-hydroxy-5-nitroacenaphthene | CYP450 C-Hydroxylation | High (Proximate Mutagen) |

| 1-oxo-5-nitroacenaphthene | Oxidation of Hydroxyl group | High (Proximate Mutagen) |

| cis/trans-1,2-dihydroxy-5-nitroacenaphthene | Secondary Hydroxylation | Moderate |

| 1-hydroxy-5-aminoacenaphthene | Nitroreduction | High (DNA-adduct forming) |

Conclusion

The degradation of 5-nitroacenaphthene is a multifaceted process that bridges atmospheric chemistry and mammalian toxicology. While environmental degradation via OH radicals and photolysis effectively clears the parent compound from the atmosphere, biological "degradation" (metabolism) paradoxically activates the molecule into potent genotoxins. By employing rigorous, self-validating experimental workflows—such as smog chamber kinetics and S9 microsomal assays—researchers can accurately map these pathways, providing critical data for environmental monitoring and predictive toxicology in drug development.

References

-

Title: 5-Nitroacenaphthene | C12H9NO2 | CID 11769 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

-

Title: Identification of mutagenic metabolites formed by C-hydroxylation and nitroreduction of 5-nitroacenaphthene in rat liver Source: Cancer Research (via researcher.life) URL: [Link]

-

Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: PubMed Central (nih.gov) URL: [Link]

Sources

Metabolic Activation of 5-Nitroacenaphthene in Rat Liver: A Technical Guide

Executive Overview

5-Nitroacenaphthene (5-NAN) is a prototypical nitropolynuclear aromatic hydrocarbon (nitro-PAH), a class of widespread environmental pollutants known for their potent mutagenic and carcinogenic properties. Understanding the hepatic biotransformation of 5-NAN is critical for drug development professionals and toxicologists studying the metabolic activation of arylamines and nitroarenes.

Unlike simpler aromatic compounds, the structural topology of 5-NAN—featuring an ethylene bridge across the naphthalene core—dictates a highly specific, dual-pathway metabolic activation. This whitepaper synthesizes the definitive mechanisms of 5-NAN metabolism in rat liver models, detailing the causality behind experimental workflows and providing self-validating protocols for isolating its proximate mutagens.

Mechanistic Pathways: The Dual-Activation Paradigm

The biotransformation of 5-NAN in rat liver is not a linear degradation process; it is an activation cascade. Research demonstrates that 5-NAN requires both Phase I oxidation and subsequent nitroreduction to exert its maximum genotoxic effect ()[1].

C-Hydroxylation (Phase I Oxidation)

The primary metabolic event catalyzed by hepatic Cytochrome P450 (CYP450) enzymes is the C-hydroxylation of the ethylene bridge. This yields two major primary metabolites: 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene .

-

Causality of Toxicity: Hydroxylation alone does not detoxify the molecule. Instead, these hydroxylated intermediates are further oxidized to 1-oxo- and 2-oxo-5-nitroacenaphthene . The 1-oxo and 1-hydroxy derivatives exhibit significantly higher mutagenicity than the parent compound, acting as proximate mutagens.

Nitroreduction

While oxidation primes the molecule, the ultimate DNA-reactive species (likely an electrophilic nitrenium ion) is generated via nitroreduction. Cytosolic and microsomal nitroreductases reduce the nitro group (

Metabolic activation pathways of 5-nitroacenaphthene in rat liver S9 fractions.

Experimental Protocols: Validating the Metabolic Flux

To accurately profile this dual-pathway, assays must be carefully engineered. The following self-validating protocols utilize the

Why S9 over pure microsomes? Pure microsomes isolate CYP450s but discard the cytosol. Because 5-NAN requires both CYP-mediated oxidation and cytosolic nitroreductases for complete biotransformation, the S9 fraction (which contains both) is the only biologically accurate in vitro model for this compound.

Protocol 3.1: Preparation of Aroclor-Induced Rat Liver S9

Strategic Rationale: Uninduced rat liver possesses low basal levels of specific CYP isoforms. Pretreatment with Aroclor 1254 (a polychlorinated biphenyl mixture) robustly induces both CYP1A and CYP2B families, amplifying the liver's oxidative capacity to yield quantifiable metabolite concentrations.

-

Induction: Administer Aroclor 1254 (500 mg/kg, i.p., dissolved in corn oil) to male Sprague-Dawley rats 5 days prior to sacrifice.

-

Harvest: Euthanize animals, excise livers, and wash in ice-cold

KCl. -

Homogenization: Homogenize liver tissue in

KCl ( -

Fractionation: Centrifuge the homogenate at

for 20 minutes at -

Storage: Decant the supernatant (S9), aliquot into cryovials, and snap-freeze in liquid nitrogen. Store at

.

Protocol 3.2: In Vitro Incubation & Modulating Oxygen Tension

Strategic Rationale: Nitroreductases are highly oxygen-sensitive. Under standard aerobic conditions, CYP450 oxidation dominates, masking nitroreduction. To validate the nitroreduction pathway, we must run parallel incubations under hypoxic conditions (

-

Reaction Mixture: Combine S9 protein (

), a NADPH-generating system ( -

Validation Controls: Prepare a parallel reaction using heat-inactivated S9 (

for 5 mins) to establish a baseline for non-enzymatic degradation. -

Atmospheric Control:

-

Aerobic: Leave open to ambient air.

-

Hypoxic: Purge sealed reaction vials with a

gas mixture for 5 minutes.

-

-

Initiation: Add

5-NAN (dissolved in DMSO, final DMSO concentration -

Incubation & Termination: Incubate at

for 60 minutes in a shaking water bath. Terminate by adding 2 volumes of ice-cold ethyl acetate (EtOAc).

Protocol 3.3: Metabolite Extraction and HPLC Profiling

-

Extraction: Vortex the terminated mixture vigorously. Centrifuge at

for 10 minutes to separate phases. Extract the aqueous layer twice more with EtOAc. -

Concentration: Pool the organic layers, dry over anhydrous

, and evaporate to dryness under a gentle stream of nitrogen gas. -

Chromatography: Reconstitute the residue in

methanol. Inject onto a Reverse-Phase C18 HPLC column. Use a gradient of methanol/water, monitoring UV absorbance at

Step-by-step experimental workflow for the isolation and analysis of 5-NAN metabolites.

Quantitative Data: Mutagenic Potential of Metabolites

To correlate metabolic profiles with toxicological outcomes, the isolated metabolites are subjected to the Ames Test using Salmonella typhimurium strain TA98. TA98 is specifically selected because it detects frameshift mutations, which are the hallmark of bulky DNA adducts formed by activated nitro-PAHs ()[2].

Table 1: Mutagenic Activity of 5-NAN and its Hepatic Metabolites

| Compound / Metabolite | Metabolic Origin | Relative Mutagenicity (TA98) | Toxicological Classification |

| 5-Nitroacenaphthene | Parent Compound | High | Pro-mutagen |

| 1-Hydroxy-5-NAN | Phase I C-Hydroxylation | Very High | Proximate Mutagen |

| 2-Hydroxy-5-NAN | Phase I C-Hydroxylation | Moderate | Intermediate |

| 1-Oxo-5-NAN | Secondary Oxidation | Highest | Primary Proximate Mutagen |

| 2-Oxo-5-NAN | Secondary Oxidation | Low | Minor Contributor |

| 1-Oxo-5-aminoacenaphthene | Nitroreduction | Variable (Requires Activation) | Putative Ultimate Carcinogen |

Data synthesized from comparative mutagenicity assays in the presence of rat liver S9.

Strategic Insight

The data clearly illustrates that oxidation at the C-1 position (yielding 1-hydroxy and 1-oxo derivatives) creates a far more dangerous molecular species than oxidation at the C-2 position. This regioselectivity is a critical factor for drug design and environmental risk assessment, proving that steric and electronic factors at the ethylene bridge heavily dictate the ultimate genotoxicity of the compound.

References

-

Identification of mutagenic metabolites formed by C-hydroxylation and nitroreduction of 5-nitroacenaphthene in rat liver. Cancer Research (1982). URL:[Link]

-

5-Nitroacenaphthene (CID 11769). National Center for Biotechnology Information (PubChem). URL:[Link]

Sources

Methodological & Application

High-Fidelity Synthesis and Functionalization of Naphthalimide Scaffolds using 5-Nitroacenaphthene

Abstract

This application note details the strategic utilization of 5-nitroacenaphthene as a critical precursor for synthesizing 4-substituted-1,8-naphthalimide dyes.[1] Unlike simple naphthalimides, the 4-nitro derivative allows for divergent synthesis via Nucleophilic Aromatic Substitution (

The Chemistry of Transformation

The utility of 5-nitroacenaphthene lies in its unique electronic structure. The nitro group serves two distinct roles during the synthetic pathway:

-

Deactivation during Oxidation: During the oxidation of the ethylene bridge, the nitro group deactivates the aromatic ring, preventing ring degradation and ensuring the formation of the anhydride.

-

Activation for Substitution: In the final naphthalimide scaffold, the nitro group (at position 4) becomes an excellent leaving group due to the electron-withdrawing nature of the para-positioned imide carbonyls, facilitating facile

reactions.

Nomenclature Alert

Researchers must note the numbering shift. 5-nitroacenaphthene yields 4-nitro-1,8-naphthalic anhydride .[2] The IUPAC priority shifts from the acenaphthene bridge (positions 1,2) to the anhydride moiety (positions 1,8).[2][3][4][5]

Pathway Visualization

Figure 1: The divergent synthetic pathway from 5-nitroacenaphthene to functional fluorescent dyes.

Critical Protocol A: Oxidation to Anhydride

Objective: Convert 5-nitroacenaphthene to 4-nitro-1,8-naphthalic anhydride. Method: Dichromate Oxidation.[3] While catalytic methods exist, stoichiometric oxidation with Sodium Dichromate remains the "gold standard" for bench-scale reliability and yield stability.

Safety Pre-Check

-

Chromium(VI): Highly toxic and carcinogenic. Use a dedicated fume hood. All waste must be segregated as heavy metal waste.

-

Exotherm: The addition of oxidant is exothermic; temperature control is vital to prevent "runaway" nitration side reactions or tar formation.

Materials

-

5-Nitroacenaphthene (CAS: 602-87-9)[6]

-

Sodium Dichromate Dihydrate (

) -

Glacial Acetic Acid[3]

-

Ice water bath

Step-by-Step Procedure

-

Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 10.0 g (50 mmol) of 5-nitroacenaphthene in 150 mL of glacial acetic acid. Heat to 70°C to ensure complete dissolution.

-

Oxidant Addition: Weigh 45.0 g (150 mmol) of Sodium Dichromate. Add it to the stirring solution in small portions over 45 minutes.

-

Control: Do not allow the temperature to exceed 90°C. Use an external water bath if necessary.

-

-

Reflux: Once addition is complete, heat the mixture to reflux (approx. 118°C) for 2–3 hours . The solution will turn from orange-brown to a dark green (chromium reduction).

-

Quenching: Cool the reaction mixture to room temperature. Pour the slurry slowly into 1 L of ice-cold water with vigorous stirring. The anhydride will precipitate as a pale yellow/beige solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash copiously with water (3 x 200 mL) to remove all traces of green chromium salts and acetic acid.

-

Purification: Recrystallize from Acetic Acid or Nitrobenzene if high purity is required.

-

Expected Yield: 75–85%

-

Appearance: Pale yellow needles.

-

Melting Point: 229–230°C.

-

Critical Protocol B: Scaffold Assembly (Imidation)

Objective: Install the imide "handle" using a primary amine. Mechanism: Nucleophilic attack on the anhydride carbonyls followed by dehydration.

Materials

-

4-Nitro-1,8-naphthalic anhydride (from Protocol A)[4]

-

Primary Amine (e.g., n-butylamine for lipophilicity, or ethanolamine for solubility)

-

Ethanol (solvent)

Step-by-Step Procedure

-

Setup: Suspend 2.43 g (10 mmol) of 4-nitro-1,8-naphthalic anhydride in 50 mL of Ethanol.

-

Amine Addition: Add 12 mmol (1.2 equiv) of the chosen amine dropwise.

-

Reflux: Heat to reflux for 4–6 hours . The suspension will often clear as the intermediate amic acid forms, then precipitate again as the imide closes.

-

Workup: Cool to room temperature.

-

If solid precipitates:[3] Filter and wash with cold ethanol.

-

If soluble: Evaporate solvent and recrystallize from ethanol/water.

-

-

Validation: Check via TLC (SiO2, DCM:MeOH 95:5). The product (4-nitro-1,8-naphthalimide) is typically non-fluorescent or weakly fluorescent.

Functionalization: The "Fluorescence Switch"

Objective: Replace the nitro group with an electron-donating amine to create a "push-pull" Internal Charge Transfer (ICT) system. This turns the molecule into a bright fluorophore.

Protocol: Nucleophilic Aromatic Substitution ( )[7]

-

Reactants: Dissolve 1.0 mmol of 4-nitro-naphthalimide in 5 mL of DMF (Dimethylformamide).

-

Nucleophile: Add 2.0–5.0 mmol of the displacing amine (e.g., N,N-dimethylethylenediamine).

-

Note: Using the amine in excess acts as both nucleophile and base to scavenge the leaving nitrite group.

-

-

Conditions: Heat to 80–90°C for 2–4 hours.

-

Visual Cue: The reaction will shift color dramatically—typically from pale yellow to bright yellow/orange/red, accompanied by the onset of strong fluorescence.

-

-

Workup: Pour into 50 mL ice water . The fluorescent product usually precipitates. Filter, wash with water, and dry.[3]

Data Summary: Substituent Effects

The choice of substituent at the 4-position dictates the optical properties.

| Substituent (C-4) | Electronic Effect | Fluorescence | Emission Color | Application |

| -NO2 | Electron Withdrawing | Quenched (Off) | N/A | Precursor / Hypoxia Probe |

| -NH-Alkyl | Electron Donating | Strong (On) | Yellow-Green (~530 nm) | Cellular Imaging / DNA Intercalator |

| -O-Alkyl | Weak Donor | Moderate | Blue (~450 nm) | Optical Brighteners |

| -S-Alkyl | Weak Donor | Moderate | Blue-Green | Thiol Probes |

Troubleshooting & Quality Control

Common Failure Modes

-

Incomplete Oxidation: If the melting point of the anhydride is <220°C, unreacted 5-nitroacenaphthene or partial oxidation products (quinones) may be present. Remedy: Ensure vigorous stirring and adequate oxidant excess.

-

Hydrolysis: The anhydride ring is sensitive to moisture. Store in a desiccator. If it converts to the di-acid, refluxing in acetic anhydride will close the ring back to the anhydride.

-

Poor

Yield: The nitro group is sterically hindered by the peri-hydrogens (positions 3 and 5). Remedy: Use polar aprotic solvents (DMF, DMSO, NMP) and elevated temperatures (>80°C).

Analytical Checkpoints

-

1H NMR (DMSO-d6):

-

Anhydride:[3] Look for the absence of the ethylene bridge singlet (~3.4 ppm) from acenaphthene. The aromatic region will show distinct doublets/triplets shifted downfield.

-

Imide: Look for the triplet/quartet of the N-alkyl chain.

-

-

Mass Spectrometry: Nitro groups often show a loss of 30 Da (NO) or 46 Da (NO2) in fragmentation patterns.

References

-

El-Bayoumy, K., & Hecht, S. S. (1982). Identification of mutagenic metabolites formed by C-hydroxylation and nitroreduction of 5-nitroacenaphthene in rat liver.[7][8] Cancer Research, 42(4), 1243–1248. [Link]

-

Tavallali, H., et al. (2014). Facile synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives using ultrasound in aqueous media.[4] Green Chemistry Letters and Reviews, 7(2). [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Nitroacenaphthene - OEHHA [oehha.ca.gov]

- 7. Identification of mutagenic metabolites formed by C-hydroxylation and nitroreduction of 5-nitroacenaphthene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

Application Note: 5-Nitroacenaphthene as a Scaffold for Naphthalimide Fluorescent Whitening Agents

Abstract

This technical guide outlines the rigorous synthesis and application of 5-nitroacenaphthene (5-NAN) as a critical intermediate in the production of 1,8-naphthalimide-based Fluorescent Whitening Agents (FWAs). While acenaphthene derivatives are often associated with dyes, the specific transformation of 5-NAN into 4-alkoxy-1,8-naphthalimides yields high-performance optical brighteners capable of emitting blue fluorescence (420–450 nm) to mask yellowing in polymers and textiles. This document details the "Nitration-Oxidation-Imidization-Substitution" workflow, emphasizing critical process parameters (CPPs) to maximize quantum yield and minimize hazardous byproducts.

Safety & Hazardous Material Handling (Critical)

Warning: 5-Nitroacenaphthene and its derivatives are classified as Group 2B Carcinogens (possibly carcinogenic to humans) and mutagens.

-

Engineering Controls: All synthesis steps involving nitro-PAHs (Polycyclic Aromatic Hydrocarbons) must be performed in a certified Class II fume hood or glovebox.

-

PPE: Double nitrile gloves (0.11 mm min), P100 respirator (if powder handling is open), and chemically resistant lab coat.

-

Waste Disposal: Chromium oxidants (Step 2) generate hazardous heavy metal waste. Segregate acidic chromate waste from organic solvents.

Scientific Principles: The "Push-Pull" Mechanism

The utility of 5-nitroacenaphthene lies in its conversion to 4-nitro-1,8-naphthalic anhydride . The nitro group at the 4-position (derived from the 5-position of acenaphthene) is highly electron-withdrawing.

To function as an FWA, the molecule requires an Intramolecular Charge Transfer (ICT) state.

-

The Scaffold: The rigid naphthalimide core provides photostability.

-

The Substitution: The nitro group is a nucleofugal leaving group. Replacing it with an electron-donating alkoxy group (e.g., methoxy) creates a "Push-Pull" system (Donor: Alkoxy, Acceptor: Imide Carbonyls).

-

The Result: Strong absorption in the UV-A region (350–380 nm) and emission in the blue region (430–450 nm), creating the "whitening" effect.

Experimental Workflow & Protocols

Phase A: Regioselective Nitration of Acenaphthene

Objective: Synthesize 5-nitroacenaphthene with minimal formation of the 3-nitro isomer or dinitro species.

Reagents:

-

Acenaphthene (99%)

-

Nitric Acid (Fuming, >90%)

-

Acetic Anhydride (Solvent/Dehydrating agent)[1]

Protocol:

-

Dissolution: Dissolve 10.0 g (65 mmol) of acenaphthene in 100 mL of acetic anhydride in a 250 mL round-bottom flask.

-

Cooling (CPP): Cool the solution to 0°C using an ice-salt bath. Failure to maintain <5°C results in poly-nitration.

-

Addition: Add 4.5 mL of fuming nitric acid dropwise over 30 minutes. Monitor internal temperature; do not exceed 5°C.[1]

-

Reaction: Stir at 0°C for 2 hours.

-

Quenching: Pour the mixture onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

-

Purification: Filter the solid. Recrystallize from ethanol to isolate the 5-nitro isomer (mp: ~101–102°C).

Phase B: Oxidative Ring Expansion